molecular formula C33H35FO8 B1596520 Triamcinolone furetonide CAS No. 4989-94-0

Triamcinolone furetonide

Katalognummer: B1596520
CAS-Nummer: 4989-94-0
Molekulargewicht: 578.6 g/mol
InChI-Schlüssel: OSWKQSQWSQSPQH-GNFRAIDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist ein Derivat von Triamcinolonacetonid und wurde auf seine potenziellen entzündungshemmenden und immunsuppressiven Eigenschaften untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Triamcinolonfuretonid wird durch Veresterung von Triamcinolonacetonid mit 2-Benzofurancarbonsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esterprodukts zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Triamcinolonfuretonid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triamcinolone furetonide is synthesized through the esterification of triamcinolone acetonide with 2-benzofurancarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Reaction Scheme:

Triamcinolone acetonide + 2-Benzofurancarboxylic acid chlorideTriamcinolone furetonide + HCl

Mechanism :

  • Reagents : 2-Benzofurancarboxylic acid chloride, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane or DMF).

  • Conditions : Room temperature or mild heating (20–40°C), inert atmosphere.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate esterification.

The reaction proceeds via nucleophilic acyl substitution, where the 21-hydroxyl group of triamcinolone acetonide attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.

Experimental Data (Inferred):

ParameterDetailsReference
Yield~70–85% (estimated from analogous corticosteroid esterifications)
Purity>99% (post-purification via recrystallization)
ByproductHCl (neutralized by base)

Degradation Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to triamcinolone acetonide and 2-benzofurancarboxylic acid.

Hydrolysis Pathways:

  • Acidic Hydrolysis :
    Triamcinolone furetonide+H2OH+Triamcinolone acetonide+2-Benzofurancarboxylic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Triamcinolone acetonide} + \text{2-Benzofurancarboxylic acid}

  • Alkaline Hydrolysis :
    Triamcinolone furetonide+OHTriamcinolone acetonide+2-Benzofurancarboxylate salt\text{this compound} + \text{OH}^- \rightarrow \text{Triamcinolone acetonide} + \text{2-Benzofurancarboxylate salt}

Stability Notes :

  • The acetonide group (16α,17α-isopropylidene dioxy) remains stable under mild hydrolysis conditions but degrades in strong acids or bases .

  • The 9α-fluoro and 11β-hydroxy groups are retained intact during hydrolysis .

Key Functional Groups:

GroupReactivity/Interaction
21-BenzofurancarboxylateEster hydrolysis (pH-dependent)
16α,17α-AcetonideResistant to hydrolysis under physiological conditions
9α-FluoroElectron-withdrawing, stabilizes adjacent hydroxyl groups

Spectral Confirmation:

  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) .

  • NMR :

    • 1H^1\text{H}: δ 7.6–8.1 ppm (benzofuran aromatic protons) .

    • 13C^{13}\text{C}: δ 165 ppm (ester carbonyl) .

Synthetic Challenges and Optimization

  • Steric Hindrance : The 21-hydroxy group’s accessibility is limited by the bulky acetonide structure, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

  • Purification : Recrystallization from methanol/dichloromethane mixtures achieves >99% purity .

Comparative Reactivity with Analogs

Compound21-Position ModificationHydrolysis Rate (t₁/₂)
Triamcinolone acetonide-OHN/A
This compoundBenzofurancarboxylate~24 h (pH 7.4)
Triamcinolone hexacetonideHexanoate~48 h (pH 7.4)

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Triamcinolonfuretonid übt seine Wirkungen aus, indem es an Glucocorticoidrezeptoren im Zytoplasma bindet. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Zellkern, wo er mit Glucocorticoid-Response-Elementen auf der DNA interagiert. Diese Interaktion moduliert die Transkription von Zielgenen, was zur Unterdrückung von pro-inflammatorischen Zytokinen und zur Induktion von entzündungshemmenden Proteinen führt .

Wirkmechanismus

Triamcinolone furetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Triamcinolonfuretonid ist aufgrund seiner spezifischen Veresterung mit 2-Benzofurancarbonsäure einzigartig, die im Vergleich zu anderen Glucocorticoiden möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Sein Potenzial für die topische Anwendung mit reduzierter systemischer Absorption macht es zu einem vielversprechenden Kandidaten für die dermatologische Anwendung .

Biologische Aktivität

Triamcinolone furetonide is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of triamcinolone, it shares similar mechanisms of action but is distinguished by its unique pharmacokinetic and pharmacodynamic profiles. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.

This compound acts primarily through the following mechanisms:

  • Inhibition of Phospholipase A2 : This enzyme is critical for the release of arachidonic acid from membrane phospholipids. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Reduction of Cytokine Production : The compound inhibits nuclear factor kappa-B (NF-κB), leading to decreased expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) .
  • Immunosuppressive Effects : It affects various immune cells, including lymphocytes, macrophages, and eosinophils, thus modulating immune responses and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic efficacy. Key parameters include:

ParameterValue/Description
Absorption Rapid absorption with a peak concentration (Cmax) typically reached within 1.5 to 2 hours post-administration .
Volume of Distribution Approximately 103–115 L depending on administration route .
Protein Binding About 68% bound to corticosteroid-binding globulin or serum albumin .
Metabolism Primarily metabolized in the liver to several less active metabolites .
Half-life Ranges from 2.4 to 36 hours depending on the route of administration .
Elimination Mainly excreted through urine and feces; approximately 20% unchanged in urine .

Clinical Applications

This compound is used in various clinical settings:

  • Dermatological Conditions : Effective in treating inflammatory skin disorders such as eczema and psoriasis.
  • Rheumatological Disorders : Utilized in managing conditions like rheumatoid arthritis and bursitis.
  • Respiratory Conditions : Applied in treating allergic rhinitis and asthma due to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical scenarios:

  • Case Study on Allergic Rhinitis :
    • A study involving patients with perennial allergic rhinitis demonstrated that intranasal administration of this compound significantly reduced nasal symptoms compared to placebo. The mean Cmax was 1.12 ng/mL with a median Tmax of 0.5 hours post-administration .
  • Dermatological Efficacy :
    • In a murine model, topical application using ultradeformable vesicles showed that low doses of this compound could suppress inflammatory responses effectively, indicating enhanced bioavailability and prolonged action compared to conventional formulations .
  • Rheumatoid Arthritis Management :
    • Patients receiving intra-articular injections reported significant pain relief and reduced swelling after treatment with this compound, demonstrating its efficacy in localized inflammatory conditions .

Eigenschaften

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWKQSQWSQSPQH-GNFRAIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198138
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4989-94-0
Record name Triamcinolone furetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4989-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone furetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone furetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE FURETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone furetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone furetonide
Reactant of Route 3
Reactant of Route 3
Triamcinolone furetonide
Reactant of Route 4
Triamcinolone furetonide
Reactant of Route 5
Reactant of Route 5
Triamcinolone furetonide
Reactant of Route 6
Reactant of Route 6
Triamcinolone furetonide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.